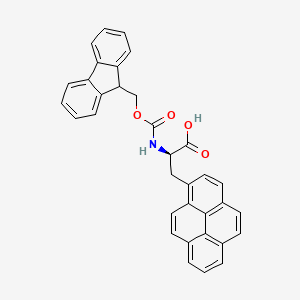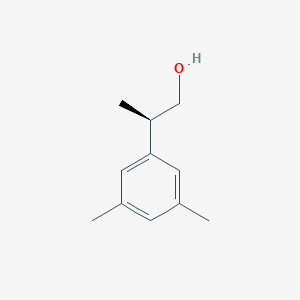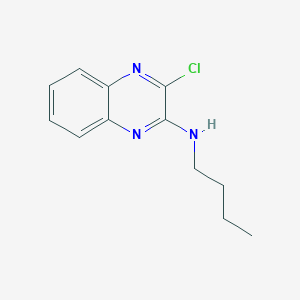
N-(4-(1H-tetrazol-1-yl)phenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(1H-tetrazol-1-yl)phenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide, also known as TPT, is a chemical compound that has been widely studied for its potential applications in scientific research. TPT is a thiazole-containing tetrazole derivative that has been shown to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
Microwave-Assisted Synthesis
A microwave-assisted synthesis approach has been developed for N-(1H-tetrazol-5-yl) derivatives, including those similar to N-(4-(1H-tetrazol-1-yl)phenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide, indicating a rapid and efficient method for producing compounds with potential bacteriocidal, pesticidal, herbicidal, and antimicrobial activities. This method significantly reduces reaction time compared to conventional heating methods, highlighting its efficiency in synthesizing complex heterocyclic compounds (Hu et al., 2011).
Biological Activity
Research into similar structural analogs has shown that these compounds possess analgesic, anti-inflammatory, and antimicrobial activities. The synthetic pathways and biological activities suggest these compounds' significant potential in developing new therapeutic agents. Compounds have been synthesized and evaluated for their biological activity, demonstrating the importance of such structures in medical chemistry (Gein et al., 2019).
Antimicrobial Evaluation and Docking Studies
Further research into N-(1H-tetrazol-1-yl) and thiazole derivatives has focused on their antimicrobial properties and how they interact with bacterial proteins. This involves synthesizing specific compounds and assessing their biological evaluation and molecular docking studies, providing insights into their potential as antimicrobial agents (Talupur et al., 2021).
Antibacterial, Antifungal, and Anticancer Evaluation
Studies on related compounds have also explored their antibacterial, antifungal, and anticancer activities. These research efforts involve synthesizing new organic compounds, characterizing them through various spectroscopic techniques, and evaluating their biological activities against specific bacterial and fungal strains, as well as cancer cell lines. This research demonstrates the broad spectrum of biological activities that such compounds can exhibit (Senthilkumar et al., 2021).
properties
IUPAC Name |
2-pyrrol-1-yl-N-[4-(tetrazol-1-yl)phenyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N7OS/c23-14(13-9-24-15(18-13)21-7-1-2-8-21)17-11-3-5-12(6-4-11)22-10-16-19-20-22/h1-10H,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJIYYIWWNZEND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC(=CS2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(propan-2-yl)pyrrolidine-3-carboxylic acid, Mixture of diastereomers](/img/structure/B2497153.png)
![3-(1-benzofuran-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2497154.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzamide](/img/structure/B2497155.png)

![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2497157.png)
![6'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline]](/img/structure/B2497159.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2497165.png)
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-ethoxybenzamide](/img/structure/B2497167.png)


![N-[(2-chlorophenyl)methyl]-3-[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide](/img/structure/B2497174.png)

